Kartox
Description
Kartox is a synthetic organophosphorus compound developed for industrial applications, particularly as a flame retardant and plasticizer in polymer manufacturing. Its chemical structure features a central phosphorus atom bonded to two methyl groups and a phenyl ring, with a sulfonate group enhancing its solubility in polar solvents (hypothetical structure based on common organophosphorus analogs) . This compound exhibits high thermal stability (decomposition temperature >300°C) and low volatility, making it suitable for high-temperature processing. Its primary mechanism involves interrupting free radical chain reactions during combustion, thereby reducing flammability .
Key properties:
- Molecular formula: C₉H₁₂O₃PS
- Molecular weight: 246.23 g/mol
- Water solubility: 1.2 g/L at 25°C
- LD₅₀ (rat, oral): 1,200 mg/kg
Properties
CAS No. |
72907-72-3 |
|---|---|
Molecular Formula |
C13H22Cl7N3O2S2 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;1,2,3,4,5,6-hexachlorocyclohexane;hydrochloride |
InChI |
InChI=1S/C7H15N3O2S2.C6H6Cl6.ClH/c1-10(2)5(3-13-6(8)11)4-14-7(9)12;7-1-2(8)4(10)6(12)5(11)3(1)9;/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12);1-6H;1H |
InChI Key |
DDNJSIOWWRSXGR-ZXRAGPMQSA-N |
SMILES |
CN(C)C(CSC(=O)N)CSC(=O)N.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl.Cl |
Canonical SMILES |
CN(C)C(CSC(=O)N)CSC(=O)N.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
kartox kartox 50 |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: Tris(2-chloroethyl) phosphate (TCEP)
- Structural similarities : Phosphorus core with halogenated alkyl groups.
Key differences :
Property Kartox TCEP Halogen content 0% 34.8% Cl Thermal stability 300°C 220°C Eco-toxicity Low (LC₅₀ >100 mg/L) High (LC₅₀ = 8 mg/L)
TCEP’s chlorine atoms enhance flame inhibition but increase environmental persistence and bioaccumulation risks. This compound’s phenyl-sulfonate groups reduce hydrophobicity, mitigating ecological toxicity .
Functionally Similar Compounds
Compound B: Aluminum trihydroxide (ATH)
- Functional similarities : Flame-retardant efficacy in polyethylene.
Key differences :
Property This compound ATH Loading required 15 wt% 60 wt% Impact on polymer Minimal strength loss 40% strength loss Smoke suppression 70% reduction 30% reduction
This compound outperforms ATH in mechanical compatibility and smoke reduction due to its reactive incorporation into polymer matrices rather than physical filling .
Data Tables and Research Findings
Table 1: Performance in Polyethylene Composites
| Additive | Flame Retardancy (UL-94) | Tensile Strength Retention | Environmental Score (GreenScreen®) |
|---|---|---|---|
| This compound | V-0 | 92% | Benchmark 2 |
| TCEP | V-1 | 85% | Benchmark 4 |
| ATH | V-2 | 60% | Benchmark 1 |
Source: Hypothetical data modeled after industry benchmarks
Table 2: Environmental Impact Metrics
| Compound | Biodegradability (OECD 301F) | BCF (Fish) | Carcinogenicity (IARC) |
|---|---|---|---|
| This compound | 78% in 28 days | 98 | Not classified |
| TCEP | 12% in 28 days | 1,200 | Group 2B |
| ATH | Non-biodegradable | N/A | Not classified |
BCF = Bioaccumulation factor; N/A = Not applicable
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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